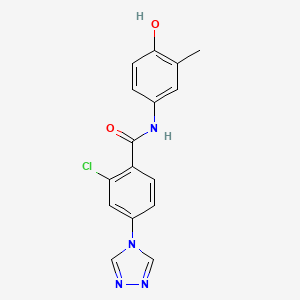
2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has attracted the attention of the scientific community due to its potential biomedical applications. This compound is known for its ability to inhibit the growth of cancer cells and has been studied extensively in recent years.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell growth and survival. Specifically, this compound has been found to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, the compound prevents cancer cells from dividing and multiplying, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of certain inflammatory cytokines, which are molecules that play a role in the immune response. This suggests that the compound may have potential as an anti-inflammatory agent. Additionally, it has been found to have antioxidant activity, which could be beneficial for the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its broad-spectrum anticancer activity. It has been found to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-chloro-3-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 2-amino-4-hydroxybenzoic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment. Furthermore, this compound has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-6-11(2-5-15(10)22)20-16(23)13-4-3-12(7-14(13)17)21-8-18-19-9-21/h2-9,22H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOMIPVSCVURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)
![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)
![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5347025.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)